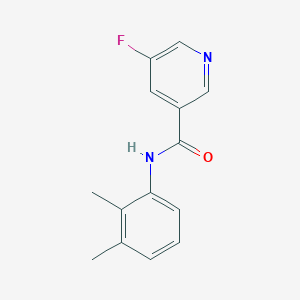![molecular formula C14H13FN2O2 B12242392 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B12242392.png)
5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom at the 5-position and a carboxamide group at the 3-position, which is further linked to a 2-methoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the pyridine ring using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carboxamide Formation: The carboxamide group is introduced at the 3-position of the pyridine ring through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the 2-Methoxyphenylmethyl Group: The final step involves the attachment of the 2-methoxyphenylmethyl group to the carboxamide nitrogen through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-hydroxy-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide.
Reduction: 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neuropsychiatric disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the carboxamide group play crucial roles in binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-2-carboxamide
- 5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide
- 5-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
Uniqueness
5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is unique due to the specific positioning of the fluorine atom and the carboxamide group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C14H13FN2O2 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
5-fluoro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O2/c1-19-13-5-3-2-4-10(13)8-17-14(18)11-6-12(15)9-16-7-11/h2-7,9H,8H2,1H3,(H,17,18) |
InChI Key |
VIBUKYDJFWMNKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12242320.png)
![6-Fluoro-3-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1,2-benzoxazole](/img/structure/B12242324.png)


![2-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B12242333.png)
![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B12242347.png)
![N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12242352.png)
![1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12242366.png)
![N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B12242368.png)
![8-(1H-1,3-benzodiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12242369.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine](/img/structure/B12242370.png)
![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12242375.png)
![4-Cyclopropyl-6-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12242384.png)
